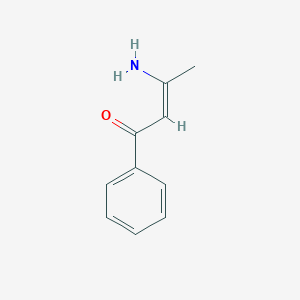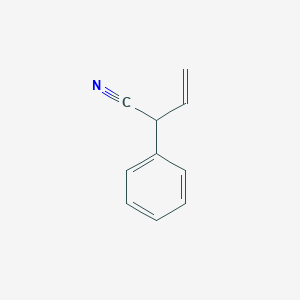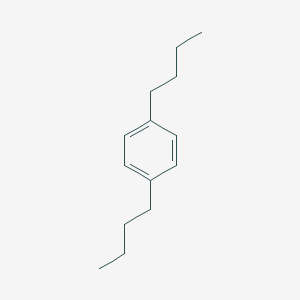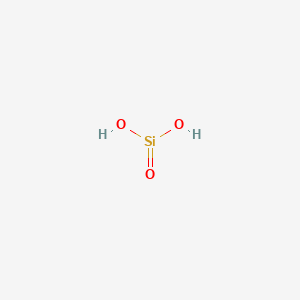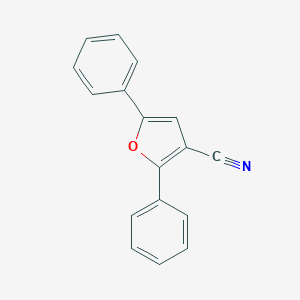
2,5-Diphenylfuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenylfuran-3-carbonitrile, also known as DFC, is a heterocyclic organic compound that belongs to the furan family. It has a molecular formula of C17H11NO and a molecular weight of 245.28 g/mol. DFC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of 2,5-Diphenylfuran-3-carbonitrile is not fully understood, but it is believed to act through various pathways. In anti-inflammatory activity, 2,5-Diphenylfuran-3-carbonitrile has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. In anti-tumor activity, 2,5-Diphenylfuran-3-carbonitrile has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. In antiviral activity, 2,5-Diphenylfuran-3-carbonitrile has been reported to inhibit the replication of HIV-1 virus by blocking the reverse transcriptase activity.
Biochemische Und Physiologische Effekte
2,5-Diphenylfuran-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. In animal studies, 2,5-Diphenylfuran-3-carbonitrile has been shown to possess significant anti-inflammatory and analgesic activities. It has also been reported to exhibit neuroprotective effects by reducing the oxidative stress and inflammation in the brain. In vitro studies, 2,5-Diphenylfuran-3-carbonitrile has been shown to possess significant antiviral and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Diphenylfuran-3-carbonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It can also be easily modified to obtain various derivatives with different properties. However, 2,5-Diphenylfuran-3-carbonitrile also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in some experiments.
Zukünftige Richtungen
2,5-Diphenylfuran-3-carbonitrile has great potential for further research in various fields. In medicinal chemistry, further studies are needed to investigate the potential of 2,5-Diphenylfuran-3-carbonitrile as a drug candidate for various diseases. In material science, further studies are needed to explore the potential of 2,5-Diphenylfuran-3-carbonitrile as a building block for the synthesis of various functional materials. In organic synthesis, further studies are needed to explore the potential of 2,5-Diphenylfuran-3-carbonitrile as a versatile intermediate for the synthesis of various heterocyclic compounds.
Synthesemethoden
The synthesis of 2,5-Diphenylfuran-3-carbonitrile can be achieved through various methods, including the reaction of 2,5-diphenylfuran with cyanogen bromide, the reaction of 2,5-diphenylfuran with sodium cyanide, and the reaction of 2,5-diphenylfuran with acetonitrile in the presence of a Lewis acid catalyst. The most commonly used method is the reaction of 2,5-diphenylfuran with cyanogen bromide, which yields 2,5-Diphenylfuran-3-carbonitrile in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenylfuran-3-carbonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2,5-Diphenylfuran-3-carbonitrile has been reported to possess significant anti-inflammatory, anti-tumor, and antiviral activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, 2,5-Diphenylfuran-3-carbonitrile has been used as a building block for the synthesis of various functional materials, including liquid crystals, fluorescent dyes, and polymers. In organic synthesis, 2,5-Diphenylfuran-3-carbonitrile has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
1487-08-7 |
|---|---|
Produktname |
2,5-Diphenylfuran-3-carbonitrile |
Molekularformel |
C17H11NO |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
2,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C17H11NO/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-11H |
InChI-Schlüssel |
PWENHIBZIWEQFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



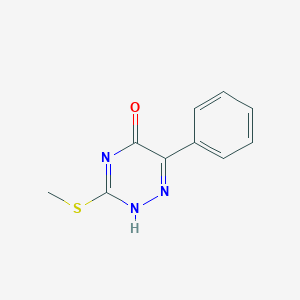
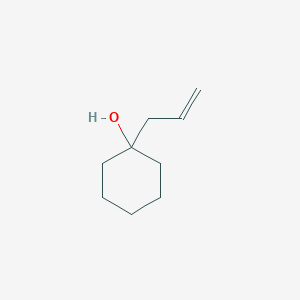
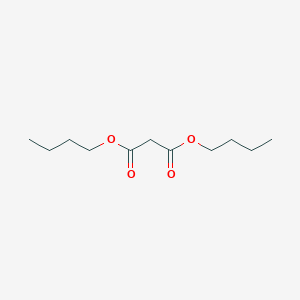

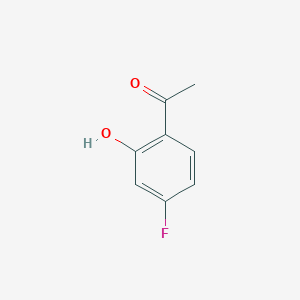
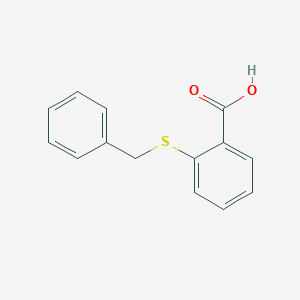
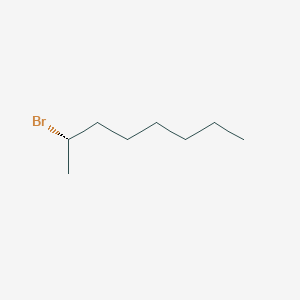
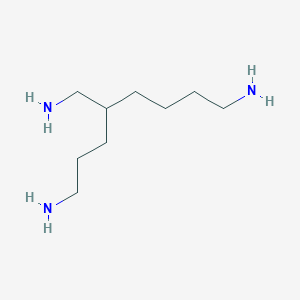
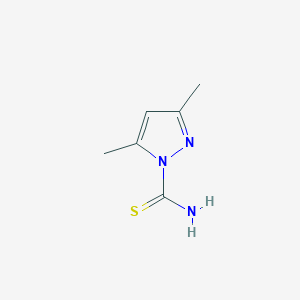
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)
